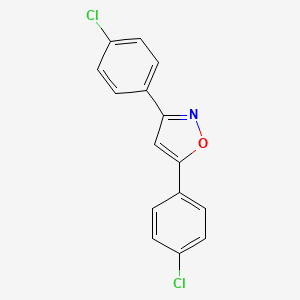![molecular formula C7H6BrN3 B1149012 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1367795-83-2](/img/structure/B1149012.png)
4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine (abbreviated as 4-Br-IMP) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the family of imidazo[4,5-c]pyridines, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Azolo[a]pyridines
Alkyl derivatives of various imidazo pyridines, including the targeted compound, have been synthesized through alkylation and subsequent cyclization processes. These compounds are crucial intermediates in the synthesis of complex heterocyclic structures (Potikha, Turelik, & Kovtunenko, 2012).
Vibrational Spectroscopy and Molecular Structure
The molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine and its derivatives have been studied using density functional theory (DFT) and compared with experimental data from X-ray diffraction. These studies provide insights into the molecular interactions and properties of these compounds (Lorenc et al., 2008).
Corrosion Inhibition
- Inhibition of Steel Corrosion: Imidazo[4,5-b]pyridine derivatives have shown high efficacy as corrosion inhibitors for mild steel in acidic conditions. Their inhibition performance, studied through various spectroscopic and electrochemical techniques, highlights their potential in protecting metals against corrosion (Saady et al., 2021).
Anticancer and Antimicrobial Activity
- Anticancer and Antimicrobial Potentials: The synthesis and evaluation of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown significant promise as anticancer and antimicrobial agents. These compounds, characterized by microwave-assisted and conventional methods, displayed notable activity against cancer cell lines and microbial strains, underscoring their therapeutic potential (Shelke et al., 2017).
Wirkmechanismus
Target of Action
Imidazole-containing compounds, which include 4-bromo-2-methyl-1h-imidazo[4,5-c]pyridine, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with their targets can vary depending on the specific derivative and target.
Biochemical Pathways
Imidazole derivatives are known to influence many cellular pathways necessary for the proper functioning of various cells .
Result of Action
Imidazole derivatives are known to have a broad range of effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound can bind to DNA and RNA, potentially interfering with the replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, its interaction with kinases can inhibit their catalytic activity, preventing the phosphorylation of target proteins . This inhibition can disrupt signaling cascades that are essential for cell growth and survival. Additionally, this compound can induce changes in gene expression by binding to DNA and interfering with the transcription machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, reducing its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to interfere with essential cellular processes and induce oxidative stress. Therefore, careful dosage optimization is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other biomolecules, potentially affecting metabolic flux and altering metabolite levels in cells .
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISYIQSLBIHUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CN=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)


![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)
